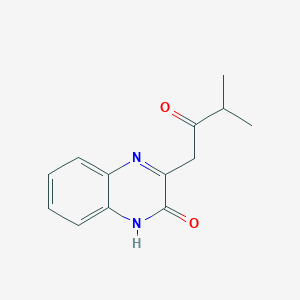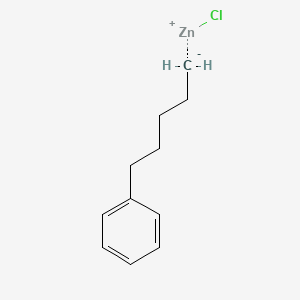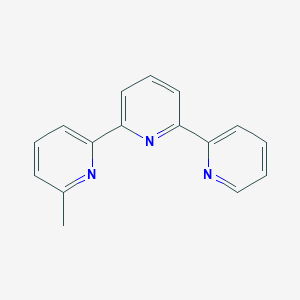
2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2-position with a 6-(pyridin-2-yl)pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing the desired α-methylated pyridines in good yields without the need for additional work-up or purification.
Industrial Production Methods
Industrial production of this compound may involve similar continuous flow methods due to their efficiency and scalability. The use of heterogeneous catalysis and green chemistry principles, such as the avoidance of work-up procedures and reduced waste, makes this approach suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Boron reagents and palladium catalysts for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyridines with different functional groups .
Applications De Recherche Scientifique
2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine involves its interaction with molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol: This compound forms complexes with iron(III) and exhibits spin-crossover properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been studied for their anti-fibrotic activities.
2-Methylpyridines: These compounds are used in various industries, including fine chemicals and agrochemicals.
Uniqueness
2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is unique due to its specific structural arrangement, which allows it to form stable complexes with various metals and exhibit distinct biological activities
Propriétés
Formule moléculaire |
C16H13N3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H13N3/c1-12-6-4-8-15(18-12)16-10-5-9-14(19-16)13-7-2-3-11-17-13/h2-11H,1H3 |
Clé InChI |
OCKRHIKRVUHGIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14881282.png)
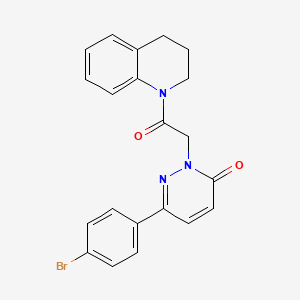

![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)
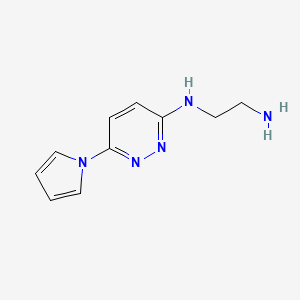
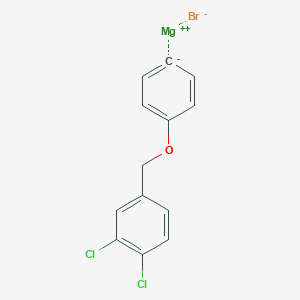
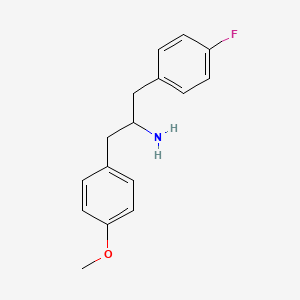
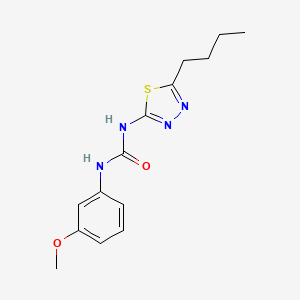
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
